Prexasertib (LY2606368) is a potent and selective small molecule inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). [] It is classified as a checkpoint kinase inhibitor. [] In scientific research, Prexasertib is primarily used as a tool to study the roles of CHK1 and CHK2 in various cellular processes, particularly the DNA damage response, cell cycle regulation, and replication stress. [, , ]
Prexasertib was developed by Eli Lilly and Company and is classified as a small-molecule inhibitor. Its primary action targets the checkpoint kinases, which play critical roles in the regulation of the cell cycle and DNA repair processes. By inhibiting these kinases, prexasertib aims to enhance the efficacy of chemotherapy and overcome resistance mechanisms in cancer cells .
The synthesis of prexasertib has evolved significantly, with recent advancements focusing on automated synthesis techniques. A notable method involves a six-step synthesis utilizing solid-phase synthesis combined with continuous-flow operation. This approach allows for efficient production with minimal manual intervention.
This automated process not only enhances yield but also improves safety and reproducibility compared to traditional batch methods.
Prexasertib has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula is , with a molecular weight of 373.85 g/mol. Its structural features include:
The precise three-dimensional conformation plays a crucial role in its binding affinity to checkpoint kinases, influencing its therapeutic efficacy .
The chemical reactions involved in the synthesis of prexasertib are characterized by several key transformations:
Each reaction step is optimized for conditions that minimize by-product formation and maximize yield, demonstrating significant advancements in synthetic methodology .
Prexasertib exerts its anticancer effects primarily through the inhibition of checkpoint kinases, which are integral to the DNA damage response pathway. By inhibiting checkpoint kinase 1, prexasertib disrupts the normal repair mechanisms following DNA damage, leading to increased genomic instability and apoptosis in cancer cells.
Prexasertib has been primarily investigated for its use in oncology, particularly as a therapeutic agent for various cancers resistant to conventional treatments:
Prexasertib mesylate monohydrate (LY2606368) functions as a potent ATP-competitive inhibitor of checkpoint kinases CHK1 and CHK2, disrupting their catalytic activity through precise molecular targeting. This small molecule binds the ATP-binding pocket of both kinases, effectively blocking autophosphorylation at S296—a critical step for full CHK1 activation [3] [4]. Biochemical analyses demonstrate that prexasertib treatment rapidly reduces S296 phosphorylation while simultaneously increasing activating phosphorylations at S317 and S345 (mediated by ATR in response to DNA damage), confirming target engagement without immediate kinase degradation [3] [7]. The inhibition kinetics reveal nanomolar potency across diverse cancer types, with IC₅₀ values ranging from 5.4 nM in ovarian cancer cell lines to 96.7 nM in certain B-cell acute lymphoblastic leukemia (ALL) models [1] [2]. This differential sensitivity appears independent of basal CHK1/CHK2 expression levels but correlates with cellular replication stress burdens [5].
Table 1: Prexasertib Cytotoxicity Across Cancer Cell Lines
Cancer Type | Cell Line | IC₅₀ (nM) | Time Point |
---|---|---|---|
B-ALL | BV-173 | 6.33 | 24h |
T-ALL | CCRF-CEM | 36.4* | 24h |
Ovarian (HGSOC) | OVCAR8 | 5.4 | 72h |
Osteosarcoma | OSRH-2011/5 | 2.0 | Clonogenic |
Hepatocellular | HepG2 | 18.5† | 72h |
*IC₅₀ varies by assay conditions; †Estimated from dose-response curves [1] [6] [8].
By inhibiting CHK1/CHK2, prexasertib catastrophically compromises the DNA damage repair machinery, forcing cells into mitotic division with unrepaired DNA lesions. This manifests molecularly through sustained γH2A.X elevation—a marker of double-strand breaks—and reduced RAD51 focus formation, indicating homologous recombination (HR) deficiency [1] [4]. In BRCA wild-type ovarian cancer cells, prexasertib monotherapy suppresses RAD51 nuclear translocation, effectively inducing a "BRCAness" phenotype that sensitizes tumors to PARP inhibition [4]. The compound’s synergy with DNA-damaging agents is particularly striking: in ALL models, prexasertib enhances the cytotoxicity of clofarabine (a nucleoside analog) by disabling S-phase checkpoints, preventing repair of clofarabine-induced DNA damage [1] [9]. Similarly, in osteosarcoma, prexasertib synergizes with cisplatin and talazoparib, reducing clonogenic survival by >80% compared to monotherapies through dual DDR pathway disruption [6].
Prexasertib monotherapy triggers replication fork collapse by prematurely terminating DNA synthesis and forcing cells with incomplete replication into mitosis. This process generates lethal mitotic catastrophe characterized by micronuclei formation, aberrant chromosome segregation, and caspase-dependent apoptosis [3] [5]. In pediatric sarcoma models, single-agent prexasertib induces >90% tumor regression by elevating replication stress to unsustainable levels, evidenced by phospho-RPA32 foci (markers of single-stranded DNA accumulation) and ATM pathway hyperactivation [5]. Resistance mechanisms highlight this vulnerability: ovarian cancer cells surviving chronic prexasertib exposure develop a CyclinB1-negative G2 arrest phenotype, circumventing mitotic entry by maintaining CDK1 in an inactive state despite CHK1 inhibition [3] [7]. Transcriptional downregulation of CyclinB1 enforces this prolonged G2 delay, allowing resistant cells to avoid catastrophic mitosis [7].
The G2/M checkpoint override represents prexasertib’s cardinal mechanism, particularly in p53-deficient malignancies. TP53 mutations disable the G1/S checkpoint, rendering cancer cells dependent on CHK1-mediated G2 arrest for DNA repair [2] [4]. Prexasertib abrogates this arrest by preventing CHK1-mediated CDC25A/C degradation, leading to premature activation of CDK1/cyclin B complexes and forced mitotic entry with damaged DNA. Cell cycle analyses demonstrate that sensitive cells exhibit S-phase accumulation (indicating replication stress) followed by a sub-G1 peak (apoptosis) within 48 hours of treatment [1] [3]. In contrast, resistant cells display baseline G2 population expansions (>30% vs. 10-14% in parentals), maintaining arrest through reduced CDK1/cyclin B activity despite CHK1 inhibition [7]. This differential response underscores the therapeutic window for p53-mutated cancers, where normal cells retain functional G1 arrest.
Table 2: Cell Cycle Effects of Prexasertib Treatment
Cell Status | G2 Population (Baseline) | Response to Prexasertib | Mitotic Entry |
---|---|---|---|
Sensitive (OVCAR5) | 10-14% | S-phase accumulation | Increased 5-fold |
Resistant (OVCAR5R) | 25-31% | Persistent G2 delay | Unchanged |
TP53 mutant (REH) | 18% | Apoptosis at 96.7 nM | Premature |
TP53 wild-type (SUP-B15) | 22% | Apoptosis at 61.4 nM | Premature |
Prexasertib exhibits enhanced efficacy in TP53-mutant cancers due to their inherent reliance on G2/M checkpoints. In ALL models, prexasertib sensitivity shows no correlation with p53 status (IC₅₀ 61.4 nM in wild-type SUP-B15 vs. 96.7 nM in mutant REH), suggesting that other factors like replication stress burdens dominate response [1] [9]. However, TP53 loss amplifies genomic instability upon CHK1 inhibition: p53-deficient cells experience accelerated mitotic progression with unrepaired DNA, culminating in apoptotic death via PARP-1 and caspase-3 cleavage [1] [3]. Transcriptomic analyses of resistant ovarian tumors reveal enrichment in single-strand break repair pathways (e.g., XRCC1, PARP1), indicating adaptive responses to replication stress [3] [7]. This vulnerability creates synergistic opportunities—prexasertib combinations with DNA-damaging agents exploit TP53-related genomic instability while overcoming innate resistance through complementary DDR targeting. For example, in TP53-mutant HCC, prexasertib synergizes with lenvatinib by upregulating ALOX15, inducing ferroptosis through lipid peroxidation cascades [8].
Table 3: Synergistic Combinations with Prexasertib
Combination Agent | Cancer Type | Mechanistic Basis | Synergy Level (CI Index) |
---|---|---|---|
Olaparib | BRCAwt Ovarian | RAD51 focus suppression | <0.3 (Strong) |
Cisplatin | Osteosarcoma | Impaired HR repair | 0.2-0.4 |
Talazoparib | Osteosarcoma | Dual DDR inhibition | <0.5 |
Lenvatinib | Hepatocellular | ALOX15-mediated ferroptosis | ND |
Clofarabine | B/T-ALL | S-phase checkpoint abrogation | Additive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7